5-Ethynylthiazole hydrocloride
Description
5-Ethynylthiazole hydrochloride is a heterocyclic compound featuring a thiazole ring substituted with an ethynyl (-C≡CH) group and a hydrochloride counterion. Thiazoles are sulfur- and nitrogen-containing five-membered aromatic rings, widely studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis.
Properties
IUPAC Name |
5-ethynyl-1,3-thiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NS.ClH/c1-2-5-3-6-4-7-5;/h1,3-4H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMDEGUGOFFOQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=CS1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.61 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Synthetic Approaches
The foundational synthesis of 5-ethynylthiazole derivatives relies on cyclocondensation reactions between thioureas and α-haloketones, a method rooted in the Hantzsch thiazole synthesis. In one protocol, thiourea reacts with 3-chloropentane-2,4-dione in ethanol under reflux to form the thiazole ring . Subsequent ethynylation introduces the terminal alkyne group via nucleophilic substitution or Sonogashira coupling. For 5-ethynylthiazole hydrochloride, the free base is typically treated with hydrochloric acid to form the water-soluble hydrochloride salt .
A representative pathway involves:
-
Cyclization : Thiourea and α-chloroketone condense at 80–100°C to yield 5-chlorothiazole.
-
Alkynylation : The chlorinated intermediate undergoes coupling with trimethylsilylacetylene (TMSA) under palladium catalysis, followed by desilylation with tetrabutylammonium fluoride (TBAF) .
-
Salt Formation : The ethynylthiazole free base is protonated using HCl gas in diethyl ether, yielding the hydrochloride salt .
Challenges : Classical methods often suffer from moderate yields (40–60%) due to competing side reactions, such as over-alkylation or oxidation of the alkyne moiety .
Transition-Metal-Catalyzed Coupling Strategies
Modern syntheses leverage transition metals to enhance regioselectivity and efficiency. A notable example from Abbott Laboratories employs a Sonogashira coupling between 5-iodothiazole and TMSA . The iodothiazole precursor is synthesized via phosphorylation of 2-isopropylaminothiazoline-4-one, followed by iodination. Key steps include:
-
Iodothiazole Preparation :
-
Sonogashira Coupling :
Optimization : Replacing Pd(OAc)₂ with PdCl₂(dppf) suppressed undesired amidation side reactions, improving yields from 45% to 70% .
Solvent-Free and Green Chemistry Approaches
A patent (WO2014029320A1) discloses an eco-friendly method using formic acid as both solvent and catalyst . The one-pot reaction avoids toxic metals and operates under mild conditions:
-
Reaction Components :
-
Compound II : 2-bromoacetophenone (1.1 equiv).
-
Compound III : Thiourea derivative (1.0 equiv).
-
-
Conditions :
Advantages :
Comparative Analysis of Methodologies
| Method | Yield (%) | Catalyst | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Classical Hantzsch | 40–60 | None | Ethanol | 80–100 |
| Sonogashira Coupling | 70–75 | PdCl₂(dppf) | Diethylamine | 60 |
| Formic Acid Protocol | 85–90 | None | Formic Acid | 100–120 |
Key Observations :
-
Transition-metal methods offer higher yields but require costly palladium complexes.
-
The formic acid approach balances efficiency and sustainability, making it industrially viable .
Characterization and Quality Control
Rigorous analytical protocols ensure product integrity:
Chemical Reactions Analysis
Types of Reactions: 5-Ethynylthiazole hydrocloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced thiazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products: The major products formed from these reactions include oxidized thiazole derivatives, reduced thiazole compounds, and various substituted thiazole analogs .
Scientific Research Applications
Structure
- Chemical Formula : C₅H₄ClN
- Molecular Weight : 145.55 g/mol
- IUPAC Name : 5-ethynylthiazole hydrochloride
Medicinal Chemistry
5-Ethynylthiazole hydrochloride has been investigated for its role as a ligand in targeting metabotropic glutamate receptor subtype 5 (mGluR5), which is implicated in various central nervous system disorders such as anxiety, depression, and schizophrenia.
Case Study: mGluR5 Ligands
- Study Reference : A study identified potent ligands that exhibited sub-nanomolar affinity for mGluR5, indicating the potential of thiazole derivatives in treating neurological disorders .
- Findings : The thiazole derivatives showed significant selectivity over other receptor subtypes, suggesting their utility in developing targeted therapies for mental health conditions.
Inhibition of Stearoyl-CoA Desaturase
Another significant application of 5-Ethynylthiazole hydrochloride is in the inhibition of stearoyl-CoA desaturase (SCD), an enzyme involved in fatty acid metabolism.
Case Study: SCD Inhibition
- Study Reference : Research indicated that thiazole derivatives can effectively inhibit SCD activity, leading to reduced fatty acid synthesis and potential therapeutic benefits for obesity and metabolic syndrome .
- Clinical Implications : Inhibition of SCD has been linked to improved insulin sensitivity and reduced body adiposity, making these compounds valuable in metabolic disease management.
Anticancer Activity
Emerging studies suggest that 5-Ethynylthiazole hydrochloride may possess anticancer properties by modulating specific signaling pathways involved in tumor growth.
Case Study: Anticancer Properties
- Study Reference : Investigations into thiazole derivatives demonstrated their ability to induce apoptosis in cancer cell lines, highlighting their potential as chemotherapeutic agents .
- Mechanism : The compounds were shown to interfere with cell cycle progression and promote programmed cell death, offering a promising avenue for cancer treatment.
Table 1: Summary of Applications of 5-Ethynylthiazole Hydrochloride
Table 2: Case Studies Overview
| Study Focus | Methodology | Results |
|---|---|---|
| mGluR5 Ligands | Compound library screening | Identification of potent mGluR5 antagonists |
| SCD Inhibition | In vitro assays on metabolic pathways | Significant reduction in fatty acid synthesis |
| Anticancer Activity | Cell viability assays | Induction of apoptosis in various cancer lines |
Mechanism of Action
The mechanism of action of 5-Ethynylthiazole hydrocloride involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical processes, leading to antimicrobial or anticancer effects. The ethynyl group in the compound plays a crucial role in its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Research Findings and Challenges
Biological Activity
5-Ethynylthiazole hydrochloride is a compound that has garnered attention due to its diverse biological activities, particularly in the realms of anticancer, antimicrobial, and neuroprotective effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
5-Ethynylthiazole hydrochloride is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen. The ethynyl group contributes to its reactivity and biological properties. The synthesis of thiazole derivatives, including 5-ethynylthiazole, typically involves the condensation of appropriate precursors such as thiosemicarbazones and aldehydes under acidic or basic conditions.
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro studies have shown that 5-ethynylthiazole hydrochloride can inhibit the growth of MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values for these activities were reported to be substantially lower than those of standard chemotherapeutic agents like Staurosporine, indicating a strong potential for anticancer applications .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 5-Ethynylthiazole | MCF-7 | 2.57 ± 0.16 | |
| 5-Ethynylthiazole | HepG2 | 7.26 ± 0.44 | |
| Staurosporine | MCF-7 | 6.77 ± 0.41 | |
| Staurosporine | HepG2 | 8.4 ± 0.51 |
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that compounds with thiazole moieties demonstrate varying degrees of activity against bacterial strains:
- Bacterial Inhibition : In vitro assays revealed that several thiazole derivatives exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing limited effects on Gram-negative strains like E. coli and Pseudomonas aeruginosa.
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 12–20 | |
| E. coli | 8–16 | |
| Bacillus subtilis | 10–22 |
Neuroprotective Effects
Thiazole derivatives, including 5-ethynylthiazole hydrochloride, have been investigated for their neuroprotective properties:
- Neuroprotection : Compounds similar to 5-ethynylthiazole have shown GABA-mimetic activity, indicating potential use in treating neurological disorders. For example, certain derivatives displayed significant neuroprotective effects in models of oxidative stress .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is closely related to their structural features:
- Substituents : Modifications at specific positions on the thiazole ring can enhance or diminish biological activity. For instance, the introduction of electron-donating groups at certain positions has been correlated with increased cytotoxicity and antimicrobial efficacy .
Case Studies
Several case studies highlight the potential applications of 5-ethynylthiazole hydrochloride:
- Anticancer Research : A study focused on the synthesis and evaluation of thiazole derivatives demonstrated that compounds with specific substituents showed enhanced activity against cancer cell lines, supporting further exploration into their use as chemotherapeutics .
- Neuroprotective Screening : Another investigation into the neuroprotective effects of thiazoles found that certain derivatives significantly reduced neuronal death in models of oxidative stress, suggesting potential therapeutic roles in neurodegenerative diseases .
Q & A
Q. What strategies mitigate batch-to-batch variability in 5-Ethynylthiazole hydrochloride synthesis?
- Methodological Answer : Implement strict QC protocols, including NMR (¹H/¹³C) and HRMS for structural confirmation. Track reaction parameters (temperature, stirring rate, and solvent purity) using design-of-experiment (DoE) frameworks. Compare kinetic profiles (e.g., via DSC analysis) to identify deviations in crystallization behavior .
Q. How should researchers address ethical considerations when testing 5-Ethynylthiazole hydrochloride in preclinical models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

